3-Methylbenzofuran-4,7-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6O3 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
3-methyl-1-benzofuran-4,7-dione |
InChI |
InChI=1S/C9H6O3/c1-5-4-12-9-7(11)3-2-6(10)8(5)9/h2-4H,1H3 |
InChI Key |
YSGHGBPQKAQBID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C(=O)C=CC2=O |
Origin of Product |
United States |
Reactivity and Transformation Studies of 3 Methylbenzofuran 4,7 Dione
Diels-Alder Reactions of 3-Methylbenzofuran-4,7-dione
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings. masterorganicchemistry.com In the context of this compound, the furan (B31954) moiety can act as the diene, while the quinone's carbon-carbon double bond can serve as the dienophile.
Dienophile Behavior in Cycloaddition Reactions
In a Diels-Alder reaction, the dienophile's reactivity is enhanced by the presence of electron-withdrawing groups. libretexts.org The quinone ring in this compound contains two carbonyl groups, which are strongly electron-withdrawing. This electronic feature makes the double bond of the quinone moiety a reactive dienophile, readily participating in cycloaddition reactions with suitable dienes. The reaction proceeds fastest when the diene is substituted with electron-donating groups. libretexts.org
The furan component of this compound can also participate as a diene in Diels-Alder reactions. However, the aromatic character of the furan ring can reduce its reactivity. Furan derivatives often require elevated temperatures or the use of catalysts to undergo efficient cycloaddition. nih.gov The direct Diels-Alder reaction of some furan derivatives with common alkenes can be thermodynamically unfavorable. nih.govmdpi.com
Regioselectivity and Stereoselectivity in Diels-Alder Processes
When both the diene and dienophile are unsymmetrical, the Diels-Alder reaction can lead to the formation of different regioisomers. The regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.com Generally, the reaction proceeds in a way that the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. masterorganicchemistry.com Resonance effects play a crucial role in determining the partial charges on the reacting carbons. youtube.com
For instance, in reactions involving juglone (B1673114) derivatives, which are structurally related to the quinone part of this compound, the regioselectivity can be influenced by substituents on the dienophile. nih.gov The presence of an aromatic substituent can switch the preferred site of attack by the diene. nih.gov
The stereoselectivity of the Diels-Alder reaction is another important aspect. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org Furthermore, the approach of the dienophile to the diene can result in either endo or exo products. The endo product is often favored due to secondary orbital overlap, which is an additional bonding interaction in the transition state. libretexts.org
Post-Cycloaddition Transformations and Oxidation
The initial adducts formed from Diels-Alder reactions can undergo further transformations. These subsequent reactions can be influenced by the reaction conditions, such as temperature and the presence of acids or bases. For example, cycloadducts derived from isobenzofuran (B1246724) have been shown to undergo rearrangements under pyrolytic, acid-catalyzed, or photochemical conditions. researchgate.net
In the case of furan-based Diels-Alder adducts, aromatization of the primary adducts can occur, particularly at elevated temperatures. nih.gov This process involves the elimination of a bridging atom or group, leading to the formation of a substituted benzene (B151609) derivative. The ease of this aromatization can depend on the substituents present on the initial adduct. nih.gov
Reduction and Oxidation Reactions of the Quinone Moiety
The quinone ring of this compound is susceptible to both reduction and oxidation reactions, which are characteristic of this class of compounds.
Catalytic Hydrogenation of the Benzofuran-4,7-dione System
Catalytic hydrogenation is a common method for the reduction of unsaturated systems. For benzofuran (B130515) derivatives, selective hydrogenation of the furan ring to the corresponding dihydrobenzofuran can be achieved using specific catalysts. Ruthenium nanoparticles immobilized on a supported ionic liquid phase have been shown to be effective for this transformation, keeping the benzene ring intact. rwth-aachen.de Palladium on carbon (Pd/C) is another catalyst used for the reduction of the double bond in the furanoid ring of benzofurans. researchgate.net
The quinone moiety can also be reduced under catalytic hydrogenation conditions. Depending on the catalyst and reaction conditions, the carbonyl groups of the quinone can be reduced to hydroxyl groups, and the carbon-carbon double bond can be saturated.
| Catalyst System | Substrate Type | Product Type | Selectivity | Reference |
| Ru@SILP-[ZnCl4]2− | Benzofuran derivatives | Dihydrobenzofurans | High selectivity for furan ring hydrogenation | rwth-aachen.de |
| Pd/C | 2,3-disubstituted benzofurans | 2,3-dihydro derivatives | Reduction of the furanoid double bond | researchgate.net |
| Pd/C with diphenylsulfide | Olefins and acetylenes | Saturated derivatives | Selective for C=C and C≡C bonds over carbonyls | organic-chemistry.org |
Selective Reduction of Unsaturated Bonds
The selective reduction of the carbon-carbon double bond in the quinone ring, while leaving the carbonyl groups intact (a 1,4-reduction), can be achieved using various reagents. organic-chemistry.org The chemoselective reduction of conjugated double bonds in the presence of other functional groups is a significant challenge in organic synthesis. mdpi.comresearchgate.net
For α,β-unsaturated carbonyl compounds, methods like catalytic transfer hydrogenation or the use of specific metal hydrides can achieve this selectivity. For example, a system of nickel(II) chloride, lithium metal, and a catalytic polymer-supported arene has been used for the conjugate reduction of various α,β-unsaturated carbonyl compounds. organic-chemistry.org
The choice of reducing agent and reaction conditions is crucial to control the outcome of the reduction. For instance, sodium borohydride (B1222165) is a common reagent for the reduction of carbonyl groups, but its use with α,β-unsaturated systems can sometimes lead to the reduction of both the double bond and the carbonyl, or cause side reactions, especially with sensitive substrates like furan derivatives. mdpi.com
| Reagent/Catalyst | Substrate Scope | Selectivity | Reference |
| NiCl2, Li, polymer-supported arene | α,β-unsaturated carbonyls | Conjugate (1,4) reduction | organic-chemistry.org |
| B(C6F5)3 with PMHS | α,β-unsaturated ketones, esters, nitriles | Conjugate reduction | organic-chemistry.org |
| Sodium borohydride | 3-(furan-2-yl)-2-cyanopropenenitrile | Reduction of C=C bond, potential for side reactions | mdpi.com |
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the this compound scaffold is dictated by the electronic characteristics of its constituent rings. The furan ring is inherently electron-rich and thus predisposed to attack by electrophiles, while the quinone ring, with its two carbonyl groups, is electrophilic in nature and susceptible to attack by nucleophiles.
Functionalization of the Benzofuran-4,7-dione Scaffold
The functionalization of the benzofuran-4,7-dione core can be achieved through both electrophilic and nucleophilic pathways, allowing for the introduction of a wide array of substituents.
Electrophilic Substitution:
While the furan ring in benzofurans is generally more reactive towards electrophiles than the benzene ring, the presence of the electron-withdrawing dione (B5365651) functionality in this compound deactivates the entire aromatic system towards electrophilic attack. However, under forcing conditions, electrophilic substitution reactions can be induced. For instance, Friedel-Crafts acylation, a classic electrophilic aromatic substitution, can be employed to introduce acyl groups onto the benzofuran ring system. Theoretical studies suggest that the C2 position of the furan ring is the most likely site for electrophilic attack due to its higher electron density compared to other positions on the heterocyclic ring. pixel-online.net
Nucleophilic Addition and Substitution:
The quinone moiety of this compound is a prime target for nucleophilic attack. Nucleophiles can add to the electron-deficient carbonyl carbons, leading to a variety of functionalized products. A notable example of this reactivity is the Mukaiyama-Michael addition reaction. In a similar system, silyl (B83357) enol ethers have been shown to add to o-benzoquinone esters, which are structurally related to the dione portion of the target molecule, to afford functionalized benzofurans. researchgate.netnih.gov This suggests that carbon-centered nucleophiles can be effectively used to introduce substituents onto the quinone ring of this compound.
Furthermore, nucleophilic substitution reactions on derivatives of the benzofuran scaffold have been reported. For instance, the precursor ethyl 3-methylbenzofuran-2-carboxylate can undergo nucleophilic substitution with hydrazine (B178648) hydrate (B1144303) to form 3-methylbenzofuran-2-carbohydrazide. researchgate.net This carbohydrazide (B1668358) can then be further derivatized through nucleophilic addition-elimination reactions with aldehydes and ketones. researchgate.net While not directly on the 4,7-dione, these examples highlight the susceptibility of the benzofuran system to nucleophilic attack, which can be a valuable strategy for structural modification.
Derivatization Strategies for Structural Modification
The derivatization of this compound is crucial for modulating its biological and chemical properties. Various strategies have been developed to introduce diverse functional groups onto this scaffold.
One key strategy involves the synthesis of derivatives from precursors. As mentioned, 3-methylbenzofuran-2-carbohydrazide, derived from the corresponding ester, serves as a versatile intermediate. researchgate.net This intermediate can react with isothiocyanates and isocyanates via nucleophilic addition to the C=N double bond to yield 1-acylatedthiosemicarbazides and 1-acylatedsemicarbazides, respectively. researchgate.net
Another approach to derivatization involves leveraging the reactivity of the quinone ring. The synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates through the addition of silyl enol ethers to o-benzoquinone esters demonstrates a powerful method for introducing substituents at the C2 position and modifying the quinone ring. researchgate.netnih.gov This reaction proceeds through a Mukaiyama Michael addition followed by cyclization and aromatization. researchgate.netnih.gov
The following table summarizes some of the key derivatization strategies and the resulting compound classes:
| Starting Material | Reagent | Reaction Type | Resulting Compound Class |
| Ethyl 3-methylbenzofuran-2-carboxylate | Hydrazine hydrate | Nucleophilic Substitution | 3-Methylbenzofuran-2-carbohydrazide |
| 3-Methylbenzofuran-2-carbohydrazide | Isothiocyanates | Nucleophilic Addition | 1-Acylatedthiosemicarbazides |
| 3-Methylbenzofuran-2-carbohydrazide | Isocyanates | Nucleophilic Addition | 1-Acylatedsemicarbazides |
| o-Benzoquinone esters | Silyl enol ethers | Mukaiyama Michael Addition | 2-Substituted 7-hydroxybenzofurans |
These derivatization strategies provide a toolbox for chemists to synthesize a library of this compound analogs with diverse structural features, which is essential for structure-activity relationship studies and the development of new therapeutic agents.
Spectroscopic Data for this compound Not Publicly Available
Efforts to locate this information included searches based on the compound name, its chemical structure, and its CAS Registry Number (20958-13-8). While the existence of the compound is confirmed in chemical databases, the associated detailed analytical spectra and vibrational assignments necessary for a thorough discussion and creation of data tables could not be sourced.
Therefore, the requested article focusing on the spectroscopic characterization and elucidation of this compound, structured around the specific vibrational and nuclear magnetic resonance analyses, cannot be generated at this time due to the absence of the foundational scientific data.
Spectroscopic Characterization and Elucidation of 3 Methylbenzofuran 4,7 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR Techniques (e.g., Cross-Polarization Magic Angle Spinning ¹³C NMR)
Solid-state NMR (ssNMR) spectroscopy is an indispensable tool for the structural analysis of solid organic compounds, particularly for samples that are insoluble or crystalline. Among the various ssNMR techniques, Cross-Polarization Magic Angle Spinning (CP/MAS) ¹³C NMR is especially powerful for obtaining high-resolution spectra of carbon-13 nuclei in the solid state.
The CP/MAS technique enhances the ¹³C signal by transferring magnetization from the more abundant and sensitive protons. This process, known as cross-polarization, overcomes the issue of the low natural abundance of ¹³C and its long spin-lattice relaxation times. nih.gov Concurrently, magic-angle spinning (MAS), which involves rapidly spinning the sample at an angle of 54.7° with respect to the external magnetic field, effectively averages out anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar coupling. youtube.comyoutube.com The result is a significant narrowing of the spectral lines, leading to a high-resolution spectrum with distinct peaks for chemically non-equivalent carbon atoms. youtube.com
For a molecule like 3-Methylbenzofuran-4,7-dione, a CP/MAS ¹³C NMR experiment would be expected to provide precise chemical shifts for each carbon atom in its solid form. This data is crucial for confirming the molecular structure, identifying different polymorphic forms, and understanding the packing of molecules in the crystal lattice. The chemical shifts would be sensitive to the local electronic environment of each carbon atom. For instance, the carbonyl carbons of the quinone ring would resonate at a significantly downfield chemical shift, typically in the range of 180-190 ppm, due to their deshielded nature. The carbons of the furan (B31954) ring and the benzene (B151609) moiety would exhibit chemical shifts in the aromatic region (approximately 110-160 ppm), while the methyl group carbon would appear at a much higher field (around 10-20 ppm).
| Carbon Type | Expected Chemical Shift Range (ppm) |
| Carbonyl (C4, C7) | 180 - 190 |
| Aromatic/Olefinic (C2, C3, C3a, C5, C6, C7a) | 110 - 160 |
| Methyl (3-CH₃) | 10 - 20 |
This table is illustrative and based on typical chemical shift values for similar functional groups.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) corresponds to the energy difference between these orbitals.
The UV-Vis spectrum of this compound is expected to be characterized by multiple absorption bands arising from π → π* and n → π* electronic transitions associated with its conjugated system. The benzofuran-4,7-dione core contains a quinonoid structure fused with a furan ring, creating an extended π-electron system which acts as a chromophore.
The high-energy π → π* transitions, typically occurring in the ultraviolet region, are associated with the conjugated diene and aromatic portions of the molecule. The lower-energy n → π* transitions, which are formally forbidden and thus of lower intensity, are attributed to the promotion of a non-bonding electron from the oxygen atoms of the carbonyl groups to an anti-bonding π* orbital. These transitions usually appear at longer wavelengths, potentially extending into the visible region, which would impart color to the compound.
The specific λmax values and their corresponding molar absorptivities (ε) are influenced by the solvent polarity and the presence of substituents on the chromophore. While the exact UV-Vis absorption spectrum for this compound is not provided in the available search results, data from analogous benzofuran (B130515) and quinonoid structures can provide an estimation of the expected absorption regions. For instance, benzofuran derivatives are known to exhibit absorption maxima that can be shifted depending on the extent of π-electron system expansion. researchgate.net
| Electronic Transition | Expected Wavelength Range (nm) | Associated Chromophore |
| π → π | 200 - 350 | Conjugated diene and aromatic system |
| n → π | 350 - 500 | Carbonyl groups of the quinone |
This table presents expected absorption ranges for the given chromophores based on general principles of UV-Vis spectroscopy.
Computational Chemistry and Theoretical Investigations of 3 Methylbenzofuran 4,7 Dione
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the physicochemical properties of molecules. DFT calculations are instrumental in determining the electronic structure, optimized geometry, and other critical parameters of chemical systems, including benzofuran (B130515) derivatives. researchgate.net
A fundamental step in any theoretical investigation is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. For 3-Methylbenzofuran-4,7-dione, this involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. The resulting optimized structure corresponds to the most probable and stable conformation of the molecule in the gaseous phase.
Conformational analysis further explores the different spatial arrangements of a molecule, known as conformers, and their relative stabilities. nih.gov While the fused ring system of this compound is largely rigid, conformational analysis would focus on the rotational barrier of the methyl group and any potential puckering of the rings. DFT calculations can quantify the energy differences between various conformations, revealing the preferred spatial orientation under different conditions. nih.gov The optimized geometric parameters obtained from these calculations provide a theoretical benchmark that can be compared with experimental data from techniques like X-ray crystallography.
Table 1: Predicted Geometric Parameters for this compound
Illustrative data based on DFT calculations for similar benzofuran structures.
| Parameter | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C4=O | 1.22 |
| Bond Length (Å) | C7=O | 1.22 |
| Bond Length (Å) | C3-CH3 | 1.51 |
| Bond Angle (°) | C3a-C4-C5 | 119.5 |
| Bond Angle (°) | C6-C7-C7a | 120.1 |
| Dihedral Angle (°) | O-C4-C5-C6 | 180.0 |
DFT calculations are highly effective in predicting spectroscopic properties, which is crucial for the structural elucidation and characterization of newly synthesized compounds. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). ruc.dkresearchgate.net These theoretical values are invaluable for assigning signals in experimental NMR spectra and confirming the molecular structure.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed in a UV-Vis spectrum.
Table 2: Predicted Spectroscopic Data for this compound
Illustrative data based on common values for the specified functional groups.
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| 13C NMR | Chemical Shift (ppm) | ~185 | C4=O, C7=O (Carbonyls) |
| 1H NMR | Chemical Shift (ppm) | ~2.4 | -CH3 (Methyl group) |
| IR | Vibrational Frequency (cm-1) | ~1680 | C=O Stretch (Quinone) |
| UV-Vis | λmax (nm) | ~280, ~350 | π → π* and n → π* transitions |
Electronic Structure and Reactivity Descriptors
Beyond structural and spectroscopic properties, DFT calculations provide a wealth of information about a molecule's electronic distribution and inherent reactivity. This is achieved through the analysis of various calculated electronic descriptors.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com
HOMO: This orbital acts as the electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.com
LUMO: This orbital acts as the electron acceptor, and its energy level is related to the molecule's electron affinity and electrophilicity.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, indicating which parts are most involved in electron donation and acceptance during a chemical reaction.
Table 3: Predicted Frontier Molecular Orbital Energies
Illustrative data based on DFT calculations for quinone derivatives.
| Parameter | Predicted Energy (eV) |
|---|---|
| EHOMO | -6.8 |
| ELUMO | -2.5 |
| Energy Gap (ΔE) | 4.3 |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. uni-muenchen.de The MEP surface is colored-coded to represent different electrostatic potential values, providing an intuitive guide to the molecule's reactivity towards electrophiles and nucleophiles. nih.gov
Red Regions: Indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack.
Blue Regions: Indicate areas of low electron density and positive electrostatic potential. These are the most likely sites for nucleophilic attack.
Green/Yellow Regions: Indicate areas of neutral or near-zero potential.
For this compound, the MEP map would likely show the most negative potential (red) localized around the oxygen atoms of the two carbonyl groups, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.net The hydrogen atoms of the methyl group and the aromatic ring would likely be in regions of positive potential (blue). wolfram.com
To quantify the insights from FMO and MEP analyses, global and local reactivity descriptors are calculated.
Local Indices: Fukui functions and Parr functions are powerful local reactivity descriptors that pinpoint the reactivity of specific atoms within a molecule. semanticscholar.orgresearchgate.net The condensed Fukui function (fk) is used to identify which atoms are most susceptible to nucleophilic attack (fk+), electrophilic attack (fk-), or radical attack (fk0). This analysis allows for a precise prediction of regioselectivity in chemical reactions. semanticscholar.org
Table 4: Predicted Local Reactivity Descriptors (Fukui Functions)
Illustrative data indicating likely reactive sites. Higher values suggest greater reactivity at that site for the given type of attack.
| Atomic Site | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) |
|---|---|---|
| C4 (Carbonyl) | 0.15 | 0.02 |
| C7 (Carbonyl) | 0.14 | 0.02 |
| O (on C4) | 0.03 | 0.18 |
| O (on C7) | 0.03 | 0.17 |
| C5 | 0.08 | 0.05 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and hyperconjugative stability by examining the delocalization of electron density between occupied Lewis-type orbitals and unoccupied non-Lewis-type orbitals. This analysis provides a quantitative chemical picture of bonding and orbital interactions. For this compound, an NBO analysis would reveal key information about the stabilization energy associated with electron delocalization between the furan (B31954) and quinone rings, as well as the nature of the bonds involving the methyl group and carbonyl oxygens. However, no specific studies detailing the NBO analysis of this compound are available.
Non-Covalent Interactions and Bonding Analysis
The study of non-covalent interactions is crucial for understanding molecular recognition, crystal packing, and biological activity. AIM and NCI analyses are powerful tools for visualizing and quantifying these weak interactions.
Atoms in Molecules (AIM) Theory
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, characterizes chemical bonds based on the topology of the electron density. By analyzing bond critical points (BCPs) and the Laplacian of the electron density, AIM can distinguish between covalent bonds and closed-shell interactions like hydrogen bonds or van der Waals forces. An AIM analysis of this compound would precisely define the nature of its intramolecular bonds and could predict potential sites for intermolecular interactions. Currently, no such topological analysis of the electron density for this molecule has been reported.
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational method that allows for the visualization of non-covalent interactions in real space. It generates graphical plots that identify regions of steric repulsion, van der Waals interactions, and hydrogen bonds, color-coding them to indicate their strength. This would be particularly useful for understanding how this compound might interact with itself in a condensed phase or with a biological target. Despite the utility of this method, NCI plots and associated data for this compound are not found in the literature.
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques are instrumental in drug discovery and materials science for predicting how a molecule will interact with a biological target and for understanding its dynamic behavior.
Ligand-Target Interaction Prediction and Molecular Docking
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in rational drug design for identifying potential drug candidates. While numerous docking studies have been performed on various benzofuran derivatives to assess their potential as inhibitors for targets like kinases or enzymes involved in microbial pathogenesis researchgate.netnih.gov, no specific molecular docking studies featuring this compound as the ligand have been published. Such a study would require a specific biological target to be identified and would yield data on binding affinity, orientation in the active site, and key interacting residues.
Structure-Activity Relationship (SAR) Insights from Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational QSAR (Quantitative SAR) models use statistical methods to correlate variations in chemical structure with changes in activity. While comprehensive SAR reviews exist for the benzofuran scaffold, highlighting how different substituents affect anticancer or antimicrobial properties nih.govnih.govnih.gov, a specific computational SAR study that includes this compound and provides predictive models based on its specific structural features is not available.
Biological Activity and Mechanistic Insights in Vitro
Enzyme Inhibition Studies
Cytochrome P450 (CYP) Enzyme Inhibition (e.g., CYP2A6)
Cytochrome P450 enzymes are a superfamily of proteins essential for the metabolism of a wide array of compounds, including drugs and toxins. birmingham.ac.uk The inhibition of specific CYP isozymes can have significant therapeutic implications. For instance, CYP2A6 is the primary enzyme responsible for metabolizing nicotine, and its inhibition is a strategy for smoking cessation. wikipedia.orgcardiff.ac.uk
Studies on the inhibitory effects of benzofuran (B130515) derivatives on CYP2A6 have been conducted. Research comparing menthofuran (B113398) analogues found that modifying the cyclohexane (B81311) ring to an aromatic ring, as seen in 3-methylbenzofuran (B1293835), resulted in a decreased potency of CYP2A6 inhibition. wikipedia.org This indicates that while the benzofuran scaffold is recognized by the enzyme, the specific saturation of the ring system plays a crucial role in the potency of inhibition for CYP2A6.
Other Enzyme Systems (e.g., Chorismate Mutase, Steroid Sulfatase)
Chorismate Mutase: This enzyme is a key player in the shikimate pathway in bacteria, fungi, and plants, leading to the biosynthesis of aromatic amino acids. birmingham.ac.uk While various compounds have been investigated as inhibitors of chorismate mutase, including benzofuran derivatives like 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinones, specific data on the inhibitory activity of 3-Methylbenzofuran-4,7-dione on this enzyme is not extensively documented in the available literature. acs.orgsemanticscholar.org
Steroid Sulfatase (STS): STS is a critical enzyme in the biosynthesis of active steroid hormones and is a target for treating hormone-dependent cancers. nih.govbirmingham.ac.uk Recent research has focused on developing dual aromatase-steroid sulfatase inhibitors based on a benzofuran structure. nih.govresearchgate.net Notably, the introduction of a methyl group at the 3-position of a benzofuran ketone sulfamate (B1201201) scaffold was found to have a significant impact, inducing STS inhibitory activity. nih.govresearchgate.net A 4-chloro derivative of this 3-methylbenzofuran structure demonstrated an STS IC50 value of 48 nM, highlighting the potential of the 3-methylbenzofuran core in STS inhibition. nih.govresearchgate.net
Interactive Data Table: Inhibition of Other Enzymes by Benzofuran Derivatives
| Compound Class | Specific Derivative Example | Target Enzyme | IC50 Value |
| 3-Methylbenzofuran Ketone Sulfamate | 4-chloro derivative | Steroid Sulfatase (STS) | 48 nM |
Antiproliferative and Cytotoxic Effects (In Vitro Cellular Models)
Inhibition of Cancer Cell Line Proliferation
The benzofuran scaffold is a common feature in many compounds exhibiting significant anticancer properties. Derivatives of benzofuran have been reported to exert cytotoxic and antiproliferative effects against a range of human cancer cell lines, including those of the colon, lung, and breast. nih.govresearchgate.net The mechanisms behind these effects are diverse and can include the induction of apoptosis and inhibition of crucial cellular targets. nih.govrsc.org
For instance, a novel benzofuran-isatin conjugate, which contains a 3-methylbenzofuran moiety, displayed potent and selective antiproliferative action towards colorectal cancer (CRC) cell lines SW620 and HT29. researchgate.netrsc.org This highlights the potential of the 3-methylbenzofuran structure as a component of effective anticancer agents. Studies on various other derivatives have consistently shown inhibitory activity across multiple cancer types. nih.govresearchgate.net
Interactive Data Table: Antiproliferative Activity of Benzofuran Derivatives
| Compound Class | Cancer Cell Line | Effect | IC50 Value |
| Benzofuran-isatin conjugate | SW-620 (Metastatic Colorectal Cancer) | Antiproliferative | 8.7 µM |
| Benzofuran-isatin conjugate | HT-29 (Colorectal Adenocarcinoma) | Antiproliferative | 9.4 µM |
| Various Benzofuran Derivatives | A549 (Lung Cancer) | Cytotoxic | 3.69 mM (Example) |
| Various Benzofuran Derivatives | HCT-116 (Colon Cancer) | Cytotoxic | 9.3 µM (Example) |
| Various Benzofuran Derivatives | HepG-2 (Liver Cancer) | Cytotoxic | 7.8 µM (Example) |
Cell Cycle Modulation
A key mechanism through which antiproliferative compounds exert their effects is the modulation of the cell cycle, leading to arrest at specific phases and preventing cancer cell division. Several studies have shown that benzofuran derivatives can induce cell cycle arrest.
For example, a specific benzofuran derivative was found to arrest the growth of HCT-116 colon cancer cells in the pre-G1 and G2-M phases of the cell cycle. nih.gov Another study involving a 3-methylbenzofuran-isatin conjugate demonstrated a differential effect on cell cycle progression in two different colorectal cancer cell lines; it caused arrest at the G1/G0 phase in HT29 cells and at the G2/M phase in SW620 cells. researchgate.net This suggests that the specific cellular context can influence the mechanistic outcome. Further research has corroborated that various benzofuran derivatives can induce G2/M phase arrest in different cancer cell types, such as lung and liver cancer cells. This disruption of the normal cell cycle progression is a significant contributor to the anticancer effects observed.
Tubulin Polymerization and Colchicine (B1669291) Binding Studies
Comprehensive searches of scientific literature and databases did not yield specific data on the effects of this compound on tubulin polymerization or its ability to bind to the colchicine site on tubulin. While the broader class of benzofuran derivatives has been investigated for various pharmacological activities, including anticancer properties which can sometimes be associated with tubulin inhibition, no studies were found that specifically examined the interaction of this compound with the microtubule system. Therefore, there is no reported evidence to suggest that this compound acts as a tubulin polymerization inhibitor or competes with colchicine for its binding site.
Antimicrobial Activity (In Vitro)
There is a lack of specific experimental data in the available scientific literature regarding the in vitro antimicrobial activity of this compound. While benzofuran scaffolds are known to be a component of some antimicrobial agents, the specific efficacy of the 3-methyl substituted 4,7-dione derivative against various microorganisms has not been reported. rsc.org
Antibacterial Spectrum and Efficacy
No studies were identified that specifically investigated the antibacterial spectrum and efficacy of this compound. Research on other benzofuran derivatives has shown that the antimicrobial activity is highly dependent on the substitution pattern on the benzofuran ring system. nih.govmdpi.com For instance, the introduction of different functional groups at various positions can lead to a broad range of activities against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov However, without specific studies on this compound, its potential as an antibacterial agent remains uncharacterized.
Antifungal Spectrum and Efficacy
Similarly, there is no available data on the in vitro antifungal spectrum and efficacy of this compound. The antifungal properties of benzofuran derivatives are also known to be structure-dependent. nih.govmdpi.com While some benzofuran compounds have demonstrated activity against various fungal strains, the specific contribution of the 3-methyl and 4,7-dione functionalities to antifungal activity has not been documented. nih.gov
Antimycobacterial Activity
The potential antimycobacterial activity of this compound has not been reported in the scientific literature. Although some benzofuran-containing compounds have been explored for their activity against Mycobacterium tuberculosis, including both drug-susceptible and drug-resistant strains, no such investigation has been carried out for this compound. nih.govnih.gov The unique structural features of this particular derivative mean that its antimycobacterial potential cannot be inferred from existing data on other analogs.
Investigation of Biological Mechanisms through Structural Analogs
Structure-Activity Relationship (SAR) Derivation for Biological Effects
Due to the absence of biological activity data for this compound, a direct structure-activity relationship (SAR) cannot be established for this specific compound. The broader class of benzofuran derivatives has been the subject of numerous SAR studies, revealing key structural features that influence their biological activities. nih.gov For example, the nature and position of substituents on the benzofuran core can significantly impact their anticancer, antimicrobial, and anti-inflammatory properties. However, without data on this compound and a series of closely related analogs, it is not possible to derive any specific SAR for its biological effects.
Exploration of Benzofuranquinone Scaffolds in Biological Contexts
The benzofuranquinone scaffold is a core structure in a variety of compounds that have been investigated for their potential biological activities. Researchers have synthesized and evaluated numerous derivatives, exploring their efficacy in diverse in vitro models. These studies provide insights into the structure-activity relationships that govern the therapeutic potential of this class of compounds. The primary areas of investigation include anticancer, antibacterial, and antifungal activities.
Anticancer Activity
A significant body of research has focused on the anticancer properties of benzofuran derivatives. These compounds have been tested against a range of cancer cell lines, demonstrating various mechanisms of action, including the induction of apoptosis and the inhibition of key enzymes involved in cell proliferation.
One area of exploration has been the development of benzofuran derivatives as inhibitors of crucial cellular processes in cancer progression. For instance, certain 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives have shown inhibitory activity against chorismate mutase, an enzyme involved in metabolic pathways that can be targeted in cancer therapy. researchgate.net In silico docking studies guided the synthesis of these compounds, and subsequent in vitro testing confirmed their inhibitory potential. researchgate.net
Another approach involves the modification of the benzofuran scaffold to enhance cytotoxicity against cancer cells. Studies on 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives revealed that specific substitutions on the benzofuran ring system led to selective action against chronic myelogenous leukemia (K562) cells. nih.govmdpi.com These compounds were found to induce apoptosis through the generation of reactive oxygen species and the activation of caspases 3 and 7. nih.govmdpi.com
Furthermore, some benzofuran derivatives have been identified as potent inhibitors of Aurora B kinase, a key regulator of mitosis that is often overexpressed in cancer cells. nih.gov A small-molecule benzofuran derivative, identified through high-throughput screening, demonstrated selective inhibition of Aurora B kinase activity in vitro and exhibited cytotoxicity against various cancer cell lines, including HeLa, HepG2, and SW620. nih.gov
The table below summarizes the in vitro anticancer activity of selected benzofuran derivatives against various cancer cell lines.
| Compound Class | Target Cell Line(s) | Observed In Vitro Activity | Reference(s) |
| 6-substituted indolo[3′,2′:4,5]pyrrolo[2,3‐b]quinoxaline derivatives | MDA‐MB‐231, MCF‐7 | Promising growth inhibition | researchgate.net |
| 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives | - | Encouraging inhibition of chorismate mutase | researchgate.net |
| 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives | K562, PC3, SW620, Caki 1 | Selective cytotoxic action towards K562 cells | nih.govmdpi.com |
| Small-molecule benzofuran derivative (S6) | HeLa, HepG2, SW620, and a panel of 18 other cancer cell lines | Potent cytotoxicity, particularly against HeLa, HepG2, and SW620 | nih.gov |
| Benzene-sulfonamide-based benzofuran derivative | HCT116, HCT116 p53-null | Inhibition of both p53-wildtype and p53-null cells | nih.gov |
Antibacterial and Antifungal Activity
The exploration of benzofuranquinone scaffolds has also extended to their potential as antimicrobial agents. Various derivatives have been synthesized and screened for their ability to inhibit the growth of pathogenic bacteria and fungi.
For example, certain novel derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were tested against a panel of standard Gram-positive and Gram-negative bacteria. nih.gov One compound, in particular, demonstrated moderate antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against Gram-positive strains. nih.gov
Other studies have focused on creating benzofuran derivatives with broad-spectrum antimicrobial properties. Research into newly synthesized benzofuran compounds revealed varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Fusarium oxysporum and Aspergillus fumigatus. researchgate.net The structure of the benzofuran derivative, including the nature and position of substituents, was found to significantly influence its antimicrobial efficacy. researchgate.net
The following table presents the antimicrobial activity of a selection of benzofuran derivatives.
| Compound Derivative | Target Organism(s) | Activity | Reference(s) |
| 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivative (Compound 7) | Gram-positive bacterial strains | Moderate activity (MICs 16-64 µg/mL) | nih.gov |
| Unspecified benzofuran derivative (Compound 2) | Gram-positive and Gram-negative bacteria, Fungi | Slight activity | researchgate.net |
| Unspecified benzofuran derivative (Compound 5) | Fungi | High activity | researchgate.net |
| Unspecified benzofuran derivative (Compound 10) | Gram-positive and Gram-negative bacteria | High activity | researchgate.net |
Applications and Future Directions in Organic Synthesis
Utilization of 3-Methylbenzofuran-4,7-dione in Complex Molecule Synthesis
The structural attributes of this compound make it an attractive starting material or intermediate for the synthesis of more intricate chemical structures, including natural products and complex polycyclic systems.
Benzofuran (B130515) derivatives are integral components of numerous naturally occurring compounds, many of which exhibit significant biological activities. rsc.orgscienceopen.com The core structure of this compound serves as a key synthon for the elaboration into furanoterpenoids. The synthesis of these complex natural products often involves the strategic construction of the benzofuran core as a pivotal step. rsc.org Methodologies such as Sonogashira coupling followed by electrophilic cyclization or iodine-promoted cyclization are employed to build the fundamental benzofuran framework, which can then be further modified to achieve the target natural product. rsc.org The quinone moiety of this compound offers additional handles for functionalization, allowing for the introduction of side chains and other functionalities characteristic of the furanoterpenoid class.
The quinone ring within this compound is highly susceptible to annulation reactions, providing a direct route to complex, fused polycyclic systems. One-pot heteroannulation reactions, particularly those catalyzed by acids like acetic acid, demonstrate the utility of benzoquinone derivatives in synthesizing fused heterocyclic structures. dtu.dk These reactions can proceed through a mechanism involving the acid-catalyzed protonation of the benzoquinone, followed by reaction with an enolized species to build new rings. dtu.dk This reactivity allows this compound to act as a dienophile or a Michael acceptor, enabling cycloaddition and conjugate addition cascades to construct elaborate polycyclic frameworks that are otherwise challenging to access. scienceopen.com
Strategic Applications in Synthetic Methodology Development
The reactivity of the benzofuran-4,7-dione core is being harnessed to pioneer new synthetic methods and catalytic processes.
Research into the synthesis of benzofurans has led to the discovery of several innovative reaction pathways. These methodologies often focus on creating the benzofuran ring system through intramolecular cyclization or intermolecular coupling events. mdpi.com For instance, a novel approach involves the rearrangement of a protected 2-hydroxychalcone (B1664081) to form key dihydrobenzofuran intermediates, which can then be selectively converted into different benzofuran isomers under specific acidic or basic conditions. nih.gov Another significant development is the one-pot synthesis of benzofuran systems via the heteroannulation of benzoquinones, a pathway directly applicable to this compound. dtu.dk This method, catalyzed by acetic acid, showcases a straightforward way to construct complex furan-fused systems. dtu.dk
Table 1: Selected Novel Synthetic Pathways for Benzofuran Scaffolds
| Pathway | Key Reactants | Conditions | Outcome |
|---|---|---|---|
| Chalcone Rearrangement | MOM-protected 2-hydroxychalcone | 1. PhI(OAc)22. p-TsOH or Base | Selective synthesis of 3-acylbenzofurans or 3-formylbenzofurans nih.gov |
| Heteroannulation | Benzoquinone derivatives | Acetic acid, Toluene | One-pot synthesis of benzofuran and furanylidene-benzofuran systems dtu.dk |
| Oxidative Cyclization | o-Alkenylphenols | Palladium catalyst | Formation of the benzofuran ring via C-H activation/oxidation mdpi.com |
| [4+1] Cycloaddition | ortho-Quinone methides, Isocyanides | Scandium-triflate catalyst | Synthesis of amino-substituted benzofurans nih.gov |
The synthesis and transformation of benzofuran derivatives have been significantly advanced by the development of diverse catalytic systems. nih.gov Transition metals such as palladium, copper, ruthenium, and nickel are widely used to facilitate the construction of the benzofuran core. nih.gov For example, palladium and copper co-catalysis is effective in Sonogashira coupling reactions that lead to benzofuran synthesis. nih.gov Ruthenium-based catalysts have been employed for C-H alkenylation followed by oxygen-induced annulation. nih.gov More recently, non-metal catalysts like iodine have proven effective in cascade reactions that produce complex spirocyclic benzofurans. mdpi.comnih.gov Acid catalysts, ranging from Brønsted acids like acetic acid to Lewis acids, are also utilized to promote cyclization and annulation reactions. nih.govwuxiapptec.com These catalytic strategies are directly applicable to the modification of this compound, enabling selective transformations at various positions of the molecule.
Table 2: Catalytic Systems for Benzofuran Synthesis and Transformation
| Catalyst Type | Examples | Typical Reaction |
|---|---|---|
| Transition Metal | (PPh₃)PdCl₂/CuI, Ruthenium complexes, Nickel catalysts | Sonogashira coupling, C-H activation, Nucleophilic addition nih.gov |
| Non-Metal | Iodine (I₂) | Cascade annulation, Michael addition, Iodination mdpi.comnih.gov |
| Acid Catalyst | Acetic Acid, Polyphosphoric Acid (PPA) | Heteroannulation, Intramolecular cyclization dtu.dkwuxiapptec.com |
Theoretical Considerations for Synthetic Design and Optimization
Computational chemistry and theoretical studies offer powerful tools for predicting the reactivity and regioselectivity of reactions involving benzofuran-4,7-diones. Quantum mechanics (QM) analyses, such as the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can provide deep insights into reaction mechanisms. wuxiapptec.com For instance, in acid-catalyzed cyclizations to form benzofurans, theoretical calculations of reaction energy profiles can predict the activation energies for competing pathways. wuxiapptec.com This allows for the rational prediction of product ratios, which can be consistent with experimental observations. wuxiapptec.com By analyzing the properties of key reaction intermediates, such as oxonium ions, chemists can understand and control the regioselectivity of cyclization reactions. wuxiapptec.com Such theoretical models are invaluable for optimizing reaction conditions and designing more efficient synthetic routes toward complex molecules derived from this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Methylbenzofuran-4,7-dione derivatives?
- Methodological Answer : Derivatives can be synthesized via cyclocondensation reactions using Schiff bases or hydrazine intermediates. For example, reacting Schiff bases with succinic anhydride yields 1,3-oxazepin-4,7-dione derivatives (e.g., compounds 7–11 in Scheme 2 of ). Similarly, chloroacetyl chloride can react with Schiff bases to form azetidine-2-one intermediates, which are precursors to oxazepine-diones . Column chromatography (e.g., 5% ethyl acetate in petroleum ether) is often used for purification, though spectral data from mixtures may require cross-referencing with pure analogs for accurate assignments .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
- Methodological Answer : 1H and 13C NMR are critical for identifying methyl groups and carbonyl positions. For example, in 5α-stigmastane-4,7-dione analogs, methyl protons resonate at δ 0.84–1.01 ppm, while carbonyl carbons appear at δ 209–212 ppm . However, overlapping signals in complex mixtures (e.g., enones/dienones) require comparison with pure reference compounds to isolate target peaks. Advanced techniques like 2D NMR (COSY, HSQC) are recommended for stereochemical assignments in polycyclic derivatives .
Q. What safety protocols are essential when handling reactive intermediates during synthesis?
- Methodological Answer : Safety data sheets for structurally similar compounds (e.g., 5-methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione) recommend avoiding ignition sources (P210) and using personal protective equipment (PPE). Protocols include working in fume hoods, storing intermediates under inert atmospheres, and adhering to waste disposal guidelines for anhydrides and reactive heterocycles .
Advanced Research Questions
Q. How do structural modifications influence the antifungal activity of this compound analogs?
- Methodological Answer : Substituent effects can be systematically studied via structure-activity relationship (SAR) analysis. For example, halogenation of nitrobenzo[b]thiophene-4,7-dione derivatives did not enhance antifungal activity, while amine or triazole substitutions improved potency against Candida spp. . Computational docking (e.g., molecular dynamics simulations) can predict binding affinities to fungal cytochrome P450 enzymes, guiding rational design .
Q. What computational methods predict the physicochemical properties of this compound?
- Methodological Answer : Tools like the ACD/Labs Percepta Platform predict logP, pKa, and solubility using QSPR models. For example, 4,7-dimethylbenzofuran (a structural analog) has a predicted logP of 2.85 and molar refractivity of 45.13 cm³/mol, aiding in pharmacokinetic profiling . DFT calculations (e.g., B3LYP/6-31G*) optimize geometries for electronic property studies, such as HOMO-LUMO gaps influencing reactivity .
Q. How do researchers address spectral data discrepancies in complex mixtures containing this compound?
- Methodological Answer : In mixtures with enones/dienones, NMR signals (e.g., δ3 protons) may shift due to conformational exchange. Strategies include spiking with authentic standards (e.g., 5α-cholestane-4,7-dione) and using hyphenated techniques like LC-NMR to isolate signals . For IR, overlapping carbonyl stretches (1670–1700 cm⁻¹) are deconvoluted via second-derivative analysis .
Q. What role do heterocyclic ring systems play in enhancing bioactivity?
- Methodological Answer : Fused heterocycles (e.g., oxazepine-diones, benzimidazole-diones) improve metabolic stability and target selectivity. For instance, 1,3-oxazepine-4,7-diones derived from Schiff bases exhibit antimicrobial activity due to their planar, conjugated systems enabling DNA intercalation . Introducing nitrogen or sulfur atoms into the benzofuran scaffold enhances hydrogen bonding with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
